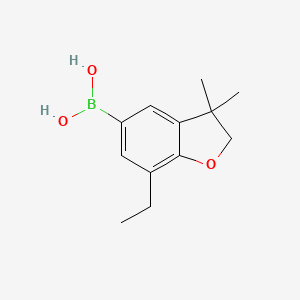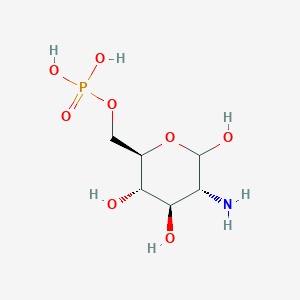
Repaglinide ethyl ester
概述
描述
Repaglinide ethyl ester is a chemical compound that serves as an intermediate in the synthesis of repaglinide, a medication used to manage type 2 diabetes mellitus. Repaglinide is a non-sulfonylurea insulin secretagogue that helps regulate blood glucose levels by stimulating insulin release from pancreatic beta cells .
准备方法
Synthetic Routes and Reaction Conditions
Repaglinide ethyl ester can be synthesized through various synthetic routes. One common method involves the esterification of 3-hydroxyphenylacetic acid, followed by formylation, oxidation, etherification, and selective hydrolysis . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction steps. The process is designed to be scalable and environmentally friendly, minimizing waste and optimizing resource utilization .
化学反应分析
Types of Reactions
Repaglinide ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like ethyl bromide . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to produce repaglinide .
科学研究应用
Repaglinide ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of repaglinide and other related compounds.
Medicine: Essential in the development of repaglinide, a drug used to manage type 2 diabetes mellitus.
Industry: Utilized in the large-scale production of repaglinide, ensuring consistent quality and supply.
作用机制
Repaglinide ethyl ester itself does not have a direct mechanism of action, as it is an intermediate compound. repaglinide, the final product, exerts its effects by inhibiting ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to membrane depolarization, opening of calcium channels, and subsequent insulin release .
相似化合物的比较
Similar Compounds
Similar compounds to repaglinide ethyl ester include:
Nateglinide: Another meglitinide class drug used to manage type 2 diabetes.
Mitiglinide: A similar insulin secretagogue with a different chemical structure.
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of repaglinide. Its optimized synthetic route and reaction conditions make it a valuable compound in the pharmaceutical industry .
属性
分子式 |
C29H40N2O4 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
ethyl 2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32) |
InChI 键 |
FTCMVLQJMIXDSI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8791370.png)







![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)

![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)
